5-methyl-[1,3]oxazolo[4,5-b]pyridine
Description
Properties
CAS No. |
1346569-70-7 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-6-methylpyridin-3-ol with Carbon Disulfide
The most well-established synthesis of 5-methyl-oxazolo[4,5-b]pyridine-2-thiol (CAS: 55656-32-1) involves a two-step cyclocondensation reaction.
Reaction Conditions
-
Stage 1 :
-
Reagents : 2-Amino-6-methylpyridin-3-ol (15.5 g, 0.125 mol), carbon disulfide (16 mL, 0.25 mol), potassium hydroxide (14 g, 0.25 mol)
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Solvent : Absolute ethanol (500 mL)
-
Conditions : Reflux under argon for 16 hours
-
-
Stage 2 :
-
Workup : Acetic acid (20 mL) in water (250 mL) to adjust pH to ~5
-
Procedure
A mixture of 2-amino-6-methylpyridin-3-ol and KOH in ethanol is treated with carbon disulfide under inert atmosphere. Prolonged reflux facilitates the formation of the oxazole ring via nucleophilic attack and subsequent cyclization. Evaporation of the solvent, followed by acidification with acetic acid, precipitates the product as a yellow crystalline solid. The crude material is filtered, washed, and dried to afford 17.7 g (85% yield).
Key Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.2 g/mol |
| Yield | 85% |
| ¹H NMR (DMSO-d₆) | δ 7.70 (1H), 7.07 (1H), 2.46 (3H) |
Reaction Optimization and Mechanistic Insights
The success of the carbon disulfide method hinges on the deprotonation of 2-amino-6-methylpyridin-3-ol by KOH, enabling nucleophilic attack on carbon disulfide to form a dithiocarbamate intermediate. Intramolecular cyclization eliminates H₂S, yielding the oxazolo[4,5-b]pyridine core. Acidification protonates residual base and precipitates the product.
Critical Factors
-
Solvent Choice : Ethanol’s polarity facilitates reagent solubility without side reactions.
-
Temperature : Prolonged reflux ensures complete cyclization.
-
pH Control : Acetic acid neutralizes excess base without degrading the product.
Applications and Derivatives
While the primary focus of this review is synthesis, it is worth noting that 5-methyl-oxazolo[4,5-b]pyridine derivatives exhibit promising bioactivity. For example, molecular docking studies of analogous oxazolo[5,4-b]pyridines demonstrate high binding affinity to prostaglandin synthase-2, suggesting anti-inflammatory potential . The thiol group at position 2 allows further functionalization, such as alkylation or oxidation, to access sulfones or disulfides.
Chemical Reactions Analysis
Types of Reactions
5-methyl-[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted oxazole-pyridine derivatives with various functional groups.
Scientific Research Applications
5-methyl-[1,3]oxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Benzoxazole and Benzimidazole Derivatives
- Benzoxazoles (III) and benzimidazoles (IV) share a similar bicyclic framework but lack the pyridine ring. These compounds exhibit antifungal activity against Candida albicans, with IC₅₀ values ranging from 12–45 μM. However, oxazolo[4,5-b]pyridine derivatives (V) demonstrate superior potency (IC₅₀ = 8–22 μM), attributed to enhanced hydrogen-bonding interactions with fungal enzyme targets .
- QSAR Analysis : Substitution at position 2 of oxazolo[4,5-b]pyridine with a benzyl group improves antifungal activity by 30–40% compared to benzoxazole derivatives .
Thiazolo[4,5-b]pyridine Derivatives
- Replacing the oxygen atom in the oxazole ring with sulfur yields thiazolo[4,5-b]pyridine. While sulfur increases electron density, it reduces solubility (logP = 2.1 vs. 1.8 for oxazolo derivatives). Thiazolo derivatives show moderate FAAH inhibition (Ki = 11 nM) compared to oxazolo[4,5-b]pyridine (Ki = 2.3 nM) .
Isomeric Oxazolo Derivatives
Antifungal Activity
FAAH Inhibition
| Compound | Ki (nM) | Selectivity Over COX-1 | Reference |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine | 2.3 | >500-fold | |
| Benzoxazole | 370 | <50-fold | |
| Thiazolo[4,5-b]pyridine | 11 | >300-fold |
Antibacterial Activity
Solubility and Bioavailability
- The 5-methyl group in oxazolo[4,5-b]pyridine increases logP by 0.3 units compared to unsubstituted analogues, improving membrane permeability but reducing aqueous solubility (clogS = -2.1 vs. -1.5) .
Q & A
Q. What are the common synthetic routes for preparing 5-methyl-[1,3]oxazolo[4,5-b]pyridine and its derivatives?
The synthesis typically involves cyclization of precursor heterocycles. For example, intermediates like 7-amino-5-methyl-3-substituted derivatives can be prepared from 5-amino-1-substituted-1H-1,2,3-triazole-4-carbonitriles via sequential reactions, including condensation and cyclization under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Silica-supported, acid-catalyzed one-pot methods (e.g., HClO₄/SiO₂ in methanol) are efficient for introducing aryl substituents at the 2-position, offering high regioselectivity and scalability .
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
- ¹H NMR : Methyl groups at the 5-position resonate as singlets near δ 2.5 ppm. Aromatic protons in the fused oxazole-pyridine system appear as distinct multiplets between δ 7.0–8.5 ppm .
- IR : Stretching vibrations for C=N (oxazole ring) are observed at ~1600–1650 cm⁻¹, while C-O bonds appear at ~1250–1300 cm⁻¹ .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular formulas. For example, C₇H₆N₂O derivatives show exact masses near m/z 134.14 .
Q. What structural features influence the reactivity of this compound?
The methyl group at the 5-position introduces steric hindrance, directing electrophilic substitution to the 6- and 7-positions of the pyridine ring. The electron-deficient oxazole ring enhances susceptibility to nucleophilic attack at the 2-position, enabling functionalization with aryl or amine groups .
Advanced Research Questions
Q. How to resolve contradictory data in antimicrobial studies of oxazolo[4,5-b]pyridine derivatives?
Discrepancies in MIC values (e.g., Gram-positive vs. Gram-negative activity) may arise from substituent effects or assay conditions. Standardized protocols (e.g., CLSI guidelines) and comparative studies with controlled substituents (e.g., halogen vs. methoxy groups) are critical. For instance, 2-(3-chlorophenyl) derivatives show enhanced Gram-positive activity due to improved membrane penetration .
Q. How do computational methods aid in understanding structure-activity relationships (SAR)?
- DFT Calculations : B3LYP/6-311G++(d,p) models predict regioselectivity in synthesis (e.g., nucleophilicity descriptors Nₖ for benzoylation reactions) .
- Molecular Docking : Simulations reveal interactions with bacterial targets (e.g., DNA gyrase), where the oxazole ring’s planar structure facilitates intercalation .
- ADME Prediction : LogP and solubility calculations guide lead optimization. For example, brominated analogs exhibit higher lipophilicity (LogP ~3.17), impacting bioavailability .
Q. What challenges arise in scaling up synthesis while maintaining regioselectivity?
Key issues include:
- Catalyst Reusability : Silica-supported HClO₄ allows 3–5 reuse cycles without significant yield drop .
- Purification : Column chromatography is replaced with recrystallization (e.g., acetonitrile) for cost-effective scale-up .
- Byproduct Control : Monitoring via TLC (n-hexane:EtOAc, 2:1) ensures intermediates like uncyclized precursors are minimized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
